molecular formula C6H10O B14644228 1-Butyne, 1-methoxy-3-methyl- CAS No. 55755-14-1

1-Butyne, 1-methoxy-3-methyl-

Cat. No.: B14644228
CAS No.: 55755-14-1
M. Wt: 98.14 g/mol
InChI Key: USESYFYZANCBGX-UHFFFAOYSA-N
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Description

1-Butyne, 1-methoxy-3-methyl- is an aliphatic alkyne substituted with a methoxy group at position 1 and a methyl group at position 2. The molecular formula is inferred as C₆H₁₀O, with a molecular weight of approximately 98.15 g/mol. Alkynes like this are typically reactive due to the triple bond, and the methoxy group may influence polarity and solubility .

Properties

CAS No.

55755-14-1

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-methoxy-3-methylbut-1-yne

InChI

InChI=1S/C6H10O/c1-6(2)4-5-7-3/h6H,1-3H3

InChI Key

USESYFYZANCBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyne, 1-methoxy-3-methyl- can be synthesized through multiple-step organic synthesis. One common method involves the reaction of 3-methyl-1-butyne with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 1-butyne, 1-methoxy-3-methyl- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of advanced catalysts and purification techniques to achieve high yields and purity levels.

Chemical Reactions Analysis

Addition Reactions

The sp-hybridized carbons in the triple bond undergo regioselective additions:

  • Hydrohalogenation : Reacts with HX (e.g., HCl, HBr) to form Markovnikov-oriented haloalkenes. The methoxy group directs electrophilic attack to the terminal carbon.

  • Hydration : Acid-catalyzed hydration (e.g., HgSO₄/H₂SO₄) yields a ketone via keto-enol tautomerism.

Cycloadditions

  • Huisgen Azide-Alkyne Cycloaddition : Participates in copper-catalyzed "click" reactions with azides to form 1,2,3-triazoles. The methoxy group enhances electron density, accelerating reactivity.

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes, forming six-membered cyclohexene derivatives.

Coupling Reactions

  • Sonogashira Coupling : Reacts with aryl/vinyl halides (Pd/Cu catalysts) to form extended alkynes. The methoxy group stabilizes intermediates via resonance.

  • Glaser Coupling : Oxidative dimerization produces conjugated diynes under basic conditions.

  • Kinetic and Thermodynamic Insights
    While direct kinetic data for 1-butyne, 1-methoxy-3-methyl- is limited, analogous compounds provide insights:

Reaction TypeRate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kcal/mol)Source
OH Radical Abstraction (α-C)~1.85 × 10⁻¹¹ΔG‡ = 5.79
Ozonolysis (Atmospheric)Not quantifiedBarrier < 5 kcal/mol
  • OH Radical Degradation : The methoxy group lowers C–H bond dissociation energy at α-positions, favoring H-abstraction (e.g., ΔG‡ = 5.79 kcal/mol for γ-position abstraction) .

  • Atmospheric Oxidation : Forms peroxy radicals (ROO- ) upon reacting with O₂, leading to secondary organic aerosol precursors .

  • Reaction Pathways and Byproducts

Major Degradation Pathways

  • Oxidation with OH Radicals :

    • H-abstraction at γ-C → CH₃OCH₂C- HCH₂OH radical .

    • Reaction with O₂ → Peroxy radical (ROO- ) .

    • Subsequent decomposition → Acetone (33–47%) and methyl acetate (34%) .

Thermodynamic Favorability

  • Pathway R3 (γ-abstraction) dominates due to low ΔG‡ (5.79 kcal/mol) .

  • Methoxy’s electron-donating effect stabilizes transition states, reducing activation barriers by ~2 kcal/mol vs. non-substituted alkynes .

  • Industrial and Environmental Implications

  • Synthetic Utility : Serves as a precursor for pharmaceuticals (e.g., triazole-based drugs) and agrochemicals.

  • Atmospheric Impact : Contributes to tropospheric ozone formation (MIR = 2.78 g O₃/g VOC) and secondary organic aerosols .

PropertyValue/OutcomeSignificance
Dominant Reaction Pathwayγ-H Abstraction by OH-Low ΔG‡ enables rapid degradation
Primary Oxidation ByproductsAcetone, methyl acetateMajor contributors to VOC emissions
Click ReactivityEnhanced by methoxy resonanceHigh yield in triazole synthesis

This compound’s dual functionality (alkyne + ether) positions it as a versatile reagent in organic synthesis and a significant player in atmospheric chemistry.

Scientific Research Applications

1-Butyne, 1-methoxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyne, 1-methoxy-3-methyl- involves its reactivity as an alkyne. The triple bond in the compound is highly reactive and can participate in various chemical reactions. The methoxy group also influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkynyl Ethers and Substituted Alkynes

1-Butyne, 1-Methoxy- (CAS 13279-94-2)
  • Molecular Formula : C₅H₈O
  • Molecular Weight : 84.12 g/mol
  • Structure : Straight-chain alkyne with a methoxy group at position 1.
  • Key Properties : Higher polarity than unsubstituted alkynes due to the methoxy group, likely increasing solubility in polar solvents. Reactivity centers on the triple bond for addition or coupling reactions .
1-Butyne, 3-Methyl- (CAS 598-23-2)
  • Molecular Formula : C₅H₈
  • Molecular Weight : 68.12 g/mol
  • Structure : Branched alkyne with a methyl group at position 3.
  • Key Properties: Lower polarity compared to methoxy-substituted derivatives.
1-Butyne, 3,3-Dimethyl- (CAS 917-92-0)
  • Molecular Formula : C₆H₁₀
  • Molecular Weight : 82.15 g/mol
  • Structure : Branched alkyne with two methyl groups at position 3.
  • Key Properties : Increased steric hindrance and lower solubility in water compared to linear analogs. Boiling point and vapor pressure data suggest volatility similar to other small alkynes .
Property 1-Butyne, 1-Methoxy-3-Methyl- (Inferred) 1-Butyne, 1-Methoxy- 1-Butyne, 3-Methyl- 1-Butyne, 3,3-Dimethyl-
Molecular Formula C₆H₁₀O C₅H₈O C₅H₈ C₆H₁₀
Molecular Weight (g/mol) ~98.15 84.12 68.12 82.15
Boiling Point Not Available Not Available ~40–50°C (est.) 60–70°C (est.)
Solubility Moderate in polar solvents Moderate in polar solvents Low in water Low in water
Reactivity Triple bond additions, methoxy deprotection Triple bond reactions Sterically hindered Sterically hindered

Methoxy-Substituted Aromatic Compounds

Benzene, 1-Methoxy-3-Methyl- (CAS 100-84-5)
  • Molecular Formula : C₈H₁₀O
  • Molecular Weight : 122.16 g/mol
  • Structure : Aromatic ring with methoxy and methyl groups at positions 1 and 3.
  • Key Properties : Higher boiling point (~200°C) due to aromaticity. The methoxy group enhances electron density, making it reactive in electrophilic substitutions .
1-Methoxy-3-(Trifluoromethoxy)Benzene (CAS 142738-94-1)
  • Molecular Formula : C₈H₇F₃O₂
  • Molecular Weight : 192.14 g/mol
  • Key Properties: Fluorine substituents increase electronegativity and stability, reducing reactivity compared to non-fluorinated analogs .

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